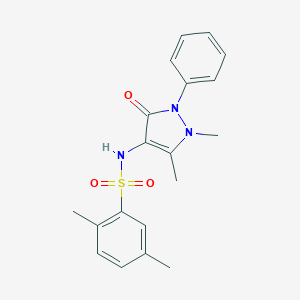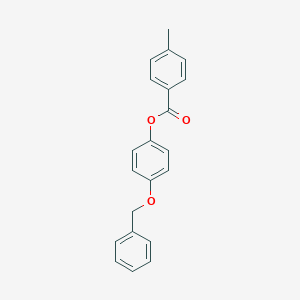![molecular formula C22H25NO3S B281696 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of specific enzymes or signaling pathways. For example, its anti-inflammatory effects may be due to the inhibition of the NF-κB signaling pathway, while its anti-tumor effects may be due to the inhibition of specific enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the aggregation of beta-amyloid peptides, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties and may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments is its potential for therapeutic applications. This compound has shown promising results in various studies and may have potential as a treatment for inflammatory diseases, Alzheimer's disease, and cancer. However, one limitation of using this compound is its limited availability and high cost.
Future Directions
There are several future directions for research on 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One area of research could focus on further elucidating its mechanism of action and identifying specific enzymes or signaling pathways that it targets. Another area of research could focus on developing more efficient synthesis methods for this compound to increase its availability and reduce its cost. Additionally, further studies could investigate its potential as a treatment for other diseases or conditions, such as autoimmune diseases or neurodegenerative disorders. Overall, continued research on this compound has the potential to lead to new therapeutic treatments and improve human health.
Synthesis Methods
The synthesis of 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves a series of chemical reactions. The starting material is 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid, which is first converted to its acid chloride using thionyl chloride. The resulting compound is then reacted with 4-isopropylbenzenesulfonamide in the presence of a base such as triethylamine to yield the final product. This synthesis method has been optimized for high yield and purity of the compound.
Scientific Research Applications
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that it has potential as a treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides. Additionally, this compound has been studied for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells.
properties
Molecular Formula |
C22H25NO3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H25NO3S/c1-14(2)16-5-8-18(9-6-16)27(24,25)23-17-7-11-22-20(13-17)19-12-15(3)4-10-21(19)26-22/h5-9,11,13-15,23H,4,10,12H2,1-3H3 |
InChI Key |
BJFVOFPMKZTYKV-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281616.png)
![Isopropyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281621.png)
![N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281622.png)
![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281626.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)
![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)


